molecular formula C22H13BrN4O2 B2863552 2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1358979-30-2

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2863552
CAS RN: 1358979-30-2
M. Wt: 445.276
InChI Key: KJYYMJWQJJKXGM-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a synthetic compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. The compound is a phthalazinone derivative that has a unique chemical structure and exhibits promising pharmacological properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of new derivatives containing the phthalazinone scaffold, aiming to explore their antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness against various bacteria and fungi strains. Several of these derivatives exhibited notable antimicrobial activity, highlighting the potential of the phthalazinone scaffold as a base for developing antimicrobial agents (El-Hashash et al., 2012); (Sridhara et al., 2010); (Kaneria et al., 2016).

Structural Analysis and Characterization

  • Detailed structural analysis and characterization of compounds containing the phthalazinone core have been conducted, including crystal structure studies and Hirshfeld surface analysis. These studies provide insights into the molecular structure, reactive sites, and intermolecular interactions, essential for understanding the compounds' properties and potential applications in drug design and development (Kumara et al., 2017).

Medicinal Chemistry Applications

  • The phthalazinone scaffold has been identified as a versatile core structure for designing novel adenosine receptor antagonists. This discovery opens new avenues for developing potent and selective antagonists for therapeutic applications, showcasing the scaffold's potential in medicinal chemistry (Poli et al., 2011).

properties

IUPAC Name

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-15-9-6-10-16(13-15)27-22(28)18-12-5-4-11-17(18)19(25-27)21-24-20(26-29-21)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYMJWQJJKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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